Cas no 73987-39-0 (ethyl 4-hydroxy-2-methylquinoline-3-carboxylate)

ethyl 4-hydroxy-2-methylquinoline-3-carboxylate structure
73987-39-0 structure
Nombre del producto:ethyl 4-hydroxy-2-methylquinoline-3-carboxylate
Número CAS:73987-39-0
MF:C13H13NO3
Megavatios:231.24722
MDL:MFCD01685649
CID:564114
PubChem ID:2986317

ethyl 4-hydroxy-2-methylquinoline-3-carboxylate Propiedades químicas y físicas

Nombre e identificación

    • 3-Quinolinecarboxylicacid, 4-hydroxy-2-methyl-, ethyl ester
    • 4-HYDROXY-2-METHYL-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER
    • ethyl 2-methyl-4-oxo-1H-quinoline-3-carboxylate
    • Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate
    • SR-01000019209-1
    • ethyl 2-methyl-4-hydroxyquinoline-3-carboxylate
    • CHEMBL214415
    • C90536
    • CCG-303313
    • 73987-39-0
    • AB09752
    • BRN 0212288
    • F1962-0204
    • ETHYL 2-METHYL-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLATE
    • Z111676382
    • MFCD01685649
    • ethyl 4-hydroxy-2-methyl-3-quinoline-carboxylate
    • CS-0361567
    • 3-Quinolinecarboxylic acid, 4-hydroxy-2-methyl-, ethyl ester
    • 7521-63-3
    • Ethyl 4-hydroxy-2-methyl-3-quinolinecarboxylate
    • SCHEMBL538291
    • 3-Carbethoxy-4-hydroxyquinaldine
    • SR-01000019209
    • 86769-10-0
    • PHRRSYMXOIKRAW-UHFFFAOYSA-N
    • DTXSID70224771
    • AKOS000636871
    • AT13842
    • SCHEMBL19846945
    • 4-22-00-02322 (Beilstein Handbook Reference)
    • ethyl 4-hydroxy-2-methylquinoline-3-carboxylate
    • MDL: MFCD01685649
    • Renchi: InChI=1S/C13H13NO3/c1-3-17-13(16)11-8(2)14-10-7-5-4-6-9(10)12(11)15/h4-7H,3H2,1-2H3,(H,14,15)
    • Clave inchi: PHRRSYMXOIKRAW-UHFFFAOYSA-N
    • Sonrisas: CCOC(=O)C1=C(NC2=CC=CC=C2C1=O)C

Atributos calculados

  • Calidad precisa: 231.08954328g/mol
  • Masa isotópica única: 231.08954328g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 17
  • Cuenta de enlace giratorio: 3
  • Complejidad: 373
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 2.4
  • Superficie del Polo topológico: 55.4Ų

ethyl 4-hydroxy-2-methylquinoline-3-carboxylate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Life Chemicals
F1962-0204-1mg
ethyl 4-hydroxy-2-methylquinoline-3-carboxylate
73987-39-0 90%+
1mg
$54.0 2023-08-13
eNovation Chemicals LLC
Y1249161-250mg
3-Quinolinecarboxylicacid, 4-hydroxy-2-methyl-, ethyl ester
73987-39-0 95%
250mg
$380 2024-06-07
Ambeed
A384876-100mg
Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate
73987-39-0 97%
100mg
$99.0 2025-03-16
abcr
AB426584-250mg
Ethyl 4-hydroxy-2-methyl-3-quinolinecarboxylate; .
73987-39-0
250mg
€351.40 2025-02-15
Life Chemicals
F1962-0204-10mg
ethyl 4-hydroxy-2-methylquinoline-3-carboxylate
73987-39-0 90%+
10mg
$79.0 2023-08-13
Life Chemicals
F1962-0204-15mg
ethyl 4-hydroxy-2-methylquinoline-3-carboxylate
73987-39-0 90%+
15mg
$89.0 2023-08-13
Life Chemicals
F1962-0204-2mg
ethyl 4-hydroxy-2-methylquinoline-3-carboxylate
73987-39-0 90%+
2mg
$59.0 2023-08-13
Life Chemicals
F1962-0204-5μmol
ethyl 4-hydroxy-2-methylquinoline-3-carboxylate
73987-39-0 90%+
5μmol
$63.0 2023-08-13
Life Chemicals
F1962-0204-3mg
ethyl 4-hydroxy-2-methylquinoline-3-carboxylate
73987-39-0 90%+
3mg
$63.0 2023-08-13
Life Chemicals
F1962-0204-2μmol
ethyl 4-hydroxy-2-methylquinoline-3-carboxylate
73987-39-0 90%+
2μmol
$57.0 2023-08-13

ethyl 4-hydroxy-2-methylquinoline-3-carboxylate Literatura relevante

Proveedores recomendados
atkchemica
(CAS:73987-39-0)ethyl 4-hydroxy-2-methylquinoline-3-carboxylate
CL12032
Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:73987-39-0)ethyl 4-hydroxy-2-methylquinoline-3-carboxylate
A1173486
Pureza:99%
Cantidad:1g
Precio ($):366.0